molecular formula C4H9ClFO4P B14622101 2-Chloro-1-fluoroethyl dimethyl phosphate CAS No. 58394-85-7

2-Chloro-1-fluoroethyl dimethyl phosphate

Cat. No.: B14622101
CAS No.: 58394-85-7
M. Wt: 206.54 g/mol
InChI Key: HFMUUHAHTCJBKQ-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoroethyl dimethyl phosphate is an organophosphate compound with the molecular formula C4H9ClFO3P It is characterized by the presence of both chlorine and fluorine atoms attached to an ethyl group, which is further bonded to a dimethyl phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoroethyl dimethyl phosphate typically involves the reaction of 2-chloro-1-fluoroethanol with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Chloro-1-fluoroethanol} + \text{Dimethyl phosphorochloridate} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoroethyl dimethyl phosphate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base, resulting in the formation of phosphoric acid derivatives.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: The reaction is usually performed in aqueous solutions, with the pH adjusted using acids or bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and lithium aluminum hydride (for reduction) can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted phosphates with different functional groups.

    Hydrolysis: Phosphoric acid and its derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-1-fluoroethyl dimethyl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biochemical pathways.

    Industry: It is used in the production of pesticides, flame retardants, and plasticizers, among other industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoroethyl dimethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of normal biochemical processes. The presence of both chlorine and fluorine atoms enhances its reactivity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): An organophosphate insecticide with similar structural features but different biological activity.

    Naled (1,2-dibromo-2,2-dichloroethyl dimethyl phosphate): Another organophosphate compound used as an insecticide, with distinct chemical properties and applications.

Uniqueness

2-Chloro-1-fluoroethyl dimethyl phosphate is unique due to the presence of both chlorine and fluorine atoms, which confer specific chemical and biological properties

Properties

CAS No.

58394-85-7

Molecular Formula

C4H9ClFO4P

Molecular Weight

206.54 g/mol

IUPAC Name

(2-chloro-1-fluoroethyl) dimethyl phosphate

InChI

InChI=1S/C4H9ClFO4P/c1-8-11(7,9-2)10-4(6)3-5/h4H,3H2,1-2H3

InChI Key

HFMUUHAHTCJBKQ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OC(CCl)F

Origin of Product

United States

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